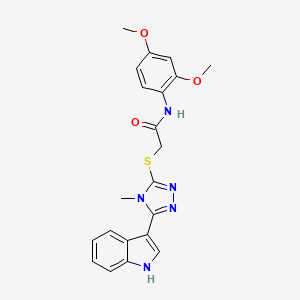![molecular formula C16H26N4O2S B2840139 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea CAS No. 2094172-06-0](/img/structure/B2840139.png)
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea, also known as CTMU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting their interactions with other proteins and altering their activity. This mechanism of action makes this compound a promising drug candidate for diseases that involve dysregulated protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have minimal toxicity in vitro, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea for lab experiments is its ability to modulate protein-protein interactions, which is a key mechanism in many disease processes. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe compound for further development. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea research include further optimization of the synthesis method, development of more soluble analogs, and investigation of the mechanism of action on specific proteins involved in disease processes.
Synthesemethoden
The synthesis of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves a multi-step process that has been optimized for high yield and purity. The starting material for this compound synthesis is 3-cyano-4-thiomorpholinecarboxylic acid, which is reacted with 4-bromo-1-butanol to form the intermediate compound. The intermediate is then reacted with cyclohexylisocyanate to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the method has been validated by analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. This compound has also been shown to have neuroprotective effects by modulating the activity of proteins involved in neurodegeneration.
Eigenschaften
IUPAC Name |
1-[4-(3-cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c17-11-14-12-23-10-9-20(14)15(21)7-4-8-18-16(22)19-13-5-2-1-3-6-13/h13-14H,1-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMALFRQPZUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2840059.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)



![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)

![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)

![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)